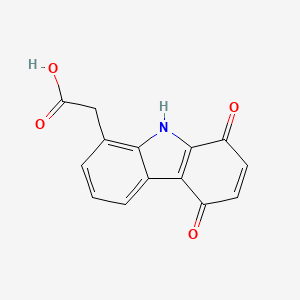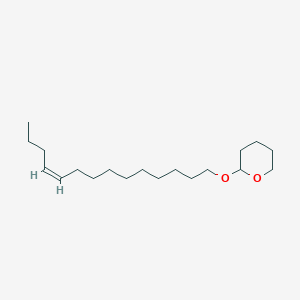
1-Methylpiperazine-d4 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperazine-d4 Dihydrochloride is a deuterated derivative of 1-Methylpiperazine Dihydrochloride. It is a labeled compound used in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms. The compound has the molecular formula C5H10D4Cl2N2 and a molecular weight of 177.11 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperazine-d4 Dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, deprotection, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperazine-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds.
Scientific Research Applications
1-Methylpiperazine-d4 Dihydrochloride is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.
Medicine: Utilized in the development of new drugs, particularly those targeting the central nervous system.
Industry: Applied in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methylpiperazine-d4 Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a labeled analog, allowing researchers to trace its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of piperazine derivatives on various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-Methylpiperazine-d4 Dihydrochloride include:
1-Methylpiperazine: A non-deuterated analog used in similar applications.
1,4-Dimethylpiperazine: Another piperazine derivative with two methyl groups.
N-Methylpiperazine: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracing and analysis compared to non-deuterated analogs.
Properties
CAS No. |
81586-76-7 |
|---|---|
Molecular Formula |
C₅H₁₀D₄Cl₂N₂ |
Molecular Weight |
177.11 |
Synonyms |
N-Methylpiperazine-d4 Dihydrochloride; 4-Methyl-piperazine-2,2,6,6-d4 Dihydrochloride; 1-Methylpiperazine-3,3,5,5-d4 Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)
